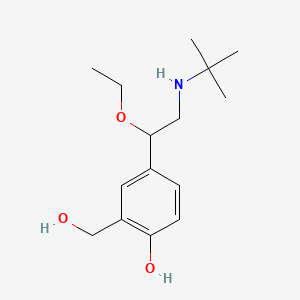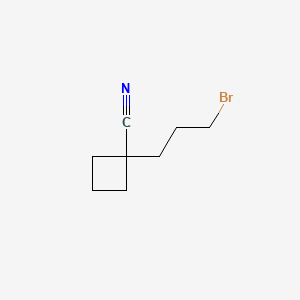
1-(3-Bromopropyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a bromopropyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with bromopropyl and nitrile groups under specific conditions. One common method involves the use of cyclobutane-1-carbonitrile and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Reduction: Cyclobutylamines.
Oxidation: Cyclobutane carboxylic acids.
科学研究应用
1-(3-Bromopropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The nitrile group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.
相似化合物的比较
Cyclobutane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-Chloropropyl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical properties and applications.
Uniqueness: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H12BrN |
|---|---|
分子量 |
202.09 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-6-2-5-8(7-10)3-1-4-8/h1-6H2 |
InChI 键 |
SJQFQRSGMZJGTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CCCBr)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


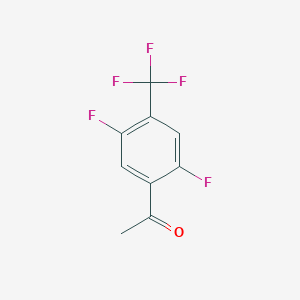
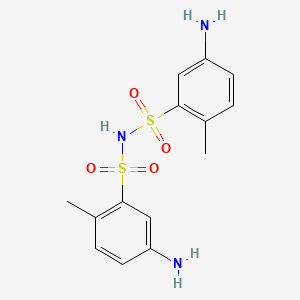

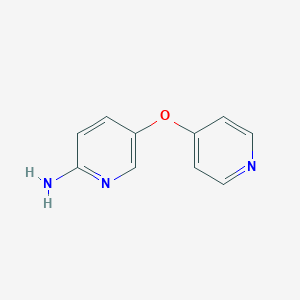

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
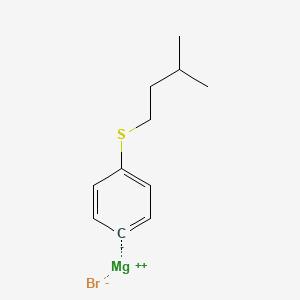
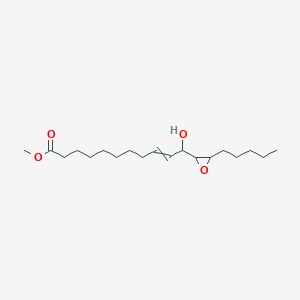
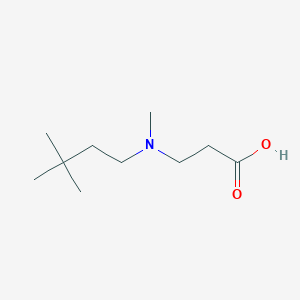
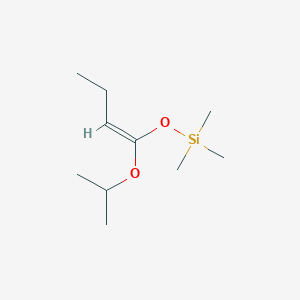
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

